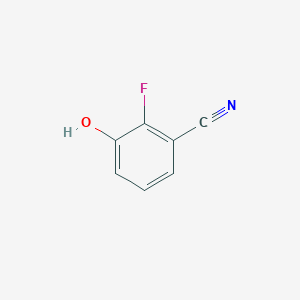

2-Fluoro-3-hydroxybenzonitrile

Description

BenchChem offers high-quality 2-Fluoro-3-hydroxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3-hydroxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO/c8-7-5(4-9)2-1-3-6(7)10/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJVSXKZGFQWJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599027 | |

| Record name | 2-Fluoro-3-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-24-1 | |

| Record name | 2-Fluoro-3-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Introduction: A Versatile Fluorinated Building Block

An In-depth Technical Guide to 2-Fluoro-3-hydroxybenzonitrile (CAS 1000339-24-1)

In the landscape of modern medicinal chemistry and materials science, fluorinated aromatic compounds are of paramount importance. The strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] 2-Fluoro-3-hydroxybenzonitrile, also known as 3-Cyano-2-fluorophenol, has emerged as a significant chemical intermediate, valued for its unique arrangement of functional groups that allow for diverse and targeted chemical transformations.[2] This guide provides an in-depth analysis of its properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

2-Fluoro-3-hydroxybenzonitrile is a white to off-white solid at room temperature.[3] Its structure, featuring a nitrile (-CN), a hydroxyl (-OH), and a fluorine (-F) group on a benzene ring, presents a unique electronic and steric environment that dictates its chemical behavior.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1000339-24-1 | [3][4] |

| Molecular Formula | C₇H₄FNO | [3][4] |

| Molecular Weight | 137.11 g/mol | [3][4] |

| Appearance | White to off-white Solid | [3] |

| Boiling Point (Predicted) | 232.0 ± 25.0 °C | [3] |

| Density (Predicted) | 1.34 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 7.32 ± 0.10 | [3] |

| MDL Number | MFCD09839222 |[3][4] |

-

¹H NMR: The spectrum would show three distinct aromatic protons. The proton ortho to the hydroxyl group and meta to the fluorine would likely appear as a doublet of doublets at the lowest field, influenced by both groups. The remaining two protons would also exhibit complex splitting patterns due to ³J (ortho) and ⁴J (meta) couplings with each other and with the ¹⁹F nucleus.

-

¹³C NMR: The carbon bearing the nitrile group (C1) would be significantly downfield. The carbons attached to the fluorine (C2) and hydroxyl group (C3) would show characteristic shifts, with the C-F bond resulting in a large one-bond coupling constant (¹JCF).

-

¹⁹F NMR: A single resonance would be observed, with its chemical shift influenced by the ortho-hydroxyl and meta-nitrile groups.

-

IR Spectroscopy: Key vibrational bands would include a sharp peak around 2230 cm⁻¹ for the nitrile (C≡N) stretch, a broad O-H stretching band around 3300 cm⁻¹, and C-F stretching bands in the 1200-1300 cm⁻¹ region.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 137.11.

Synthesis Strategies: A Mechanistic Perspective

While multiple synthetic routes to fluorinated hydroxybenzonitriles exist, a robust and regioselective laboratory-scale synthesis of 2-Fluoro-3-hydroxybenzonitrile can be envisioned through a directed ortho-metalation (DoM) strategy. This approach offers superior control over isomer formation compared to electrophilic aromatic substitution on a substituted phenol. The fluorine atom itself is recognized as a potent directing group for metalation.[6][7]

The causality behind this choice rests on the ability of both the fluorine and a protected hydroxyl group to coordinate with a strong lithium base (like s-BuLi or LDA), directing deprotonation to an adjacent position.[7][8] The hydroxyl group must be protected to prevent acid-base reactions with the organolithium reagent. A carbamate group (e.g., -OCONEt₂) is an excellent choice as it is one of the most powerful directed metalation groups (DMGs).[9]

Caption: Proposed synthesis via Directed ortho-Metalation.

Protocol 2.1: Synthesis via Directed ortho-Metalation

Step 1: Protection of the Hydroxyl Group

-

To a stirred solution of 2-fluorophenol (1.0 eq.) and a suitable base (e.g., pyridine or triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., THF or DCM) at 0 °C, add diethylcarbamoyl chloride (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

-

Perform an aqueous workup, extracting the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product (2-fluorophenyl diethylcarbamate) by flash column chromatography.

-

Causality: The phenolic proton is acidic and would quench the strong base used in the next step. The carbamate group is chosen not only for its stability but for its exceptional ability to direct ortho-lithiation.[9]

-

Step 2: Directed ortho-Metalation and Cyanation

-

Dissolve the protected phenol (1.0 eq.) and TMEDA (1.2 eq.) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add s-butyllithium (s-BuLi, 1.2 eq.) dropwise, maintaining the temperature below -70 °C. A color change typically indicates the formation of the lithiated species. Stir for 1-2 hours at -78 °C.

-

Causality: The carbamate group coordinates the lithium cation, and the fluorine atom provides additional activation, ensuring highly regioselective deprotonation at the C3 position, between the two directing groups.[7][8] TMEDA is a ligand that breaks up alkyllithium aggregates, increasing the basicity and reactivity of the reagent.[9]

-

-

In a separate flask, prepare a solution of a suitable cyanating agent (e.g., tosyl cyanide or phenyl cyanate, 1.3 eq.) in anhydrous THF and cool to -78 °C.

-

Transfer the lithiated intermediate solution to the cyanating agent solution via cannula.

-

Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

Step 3: Deprotection

-

Following the aqueous workup of the cyanation step, the crude protected product can be deprotected.

-

Reflux the crude material in a solution of a strong base (e.g., KOH in ethanol/water) or a strong acid (e.g., HCl) until the reaction is complete.

-

Neutralize the reaction mixture, extract the final product with an organic solvent, and dry the organic layer.

-

Purify the final product, 2-Fluoro-3-hydroxybenzonitrile, by column chromatography or recrystallization to yield a white to off-white solid.

Chemical Reactivity and Mechanistic Pathways

The interplay of the three functional groups on the aromatic ring governs the reactivity of 2-Fluoro-3-hydroxybenzonitrile.

Nucleophilic Aromatic Substitution (SₙAr)

The benzene ring is electron-deficient due to the inductive effects of the fluorine and hydroxyl groups and the strong electron-withdrawing nature of the nitrile group. This makes the molecule susceptible to nucleophilic aromatic substitution (SₙAr).

Caption: General mechanism for Nucleophilic Aromatic Substitution.

The fluorine atom at C2 is the most likely leaving group. The reaction is initiated by the attack of a nucleophile on the carbon bearing the fluorine, which is the rate-determining step.[10] The resulting negatively charged intermediate (a Meisenheimer complex) is stabilized by the electron-withdrawing nitrile group. The stability of this intermediate is crucial for the reaction to proceed.[11] Although the hydroxyl group is electron-donating by resonance, its inductive effect and the powerful influence of the nitrile group render the ring sufficiently electrophilic for this reaction to occur with strong nucleophiles. Fluorine, despite its strong C-F bond, is an excellent leaving group in SₙAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon highly susceptible to nucleophilic attack.[10][12]

Reactions at the Hydroxyl Group

The phenolic hydroxyl group can undergo standard reactions:

-

Williamson Ether Synthesis: Deprotonation with a base (e.g., K₂CO₃, NaH) followed by reaction with an alkyl halide (R-X) will yield the corresponding ether.

-

Esterification: Reaction with an acyl chloride or anhydride in the presence of a base will form the corresponding ester. This is often used as a protecting group strategy.

Reactions at the Nitrile Group

The nitrile group is a versatile functional handle:

-

Hydrolysis: It can be hydrolyzed to a carboxylic acid under acidic or basic conditions, yielding 2-fluoro-3-hydroxybenzoic acid, another valuable synthetic intermediate.[1]

-

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like LiAlH₄ or through catalytic hydrogenation.

Applications in Research and Development

2-Fluoro-3-hydroxybenzonitrile is primarily utilized as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3]

-

Pharmaceutical Synthesis: Its structure is a key scaffold for creating active pharmaceutical ingredients (APIs). The fluorophenol moiety is present in many bioactive molecules. The nitrile group can be converted into other functionalities or used as a bioisostere for other groups. The presence of fluorine can enhance drug efficacy by improving metabolic stability and receptor binding affinity.[1][13]

-

Fine Chemical Synthesis: It serves as a starting material for a wide array of fine chemicals.[2] Its differential reactivity allows for sequential, regioselective modifications, making it a valuable tool for constructing polysubstituted aromatic compounds.

Safety and Handling

As a laboratory chemical, 2-Fluoro-3-hydroxybenzonitrile must be handled with appropriate precautions.

Table 2: GHS Hazard Information

| Hazard Class | Code | Statement | Source(s) |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |

| Skin Irritation | H315 | Causes skin irritation | [3] |

| Eye Irritation | H319 | Causes serious eye irritation | [3] |

| STOT - Single Exposure | H335 | May cause respiratory irritation |[3] |

Handling Recommendations:

-

Use only in a well-ventilated area or in a chemical fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.[4]

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

2-Fluoro-3-hydroxybenzonitrile stands out as a strategically important intermediate. Its value is derived not just from the individual functional groups it possesses, but from their synergistic interplay which allows for controlled and regioselective chemical transformations. An understanding of its reactivity, particularly through pathways like directed ortho-metalation and nucleophilic aromatic substitution, empowers chemists to leverage this molecule for the efficient construction of novel compounds with potential applications in drug discovery and materials science. As with all active reagents, adherence to strict safety protocols is essential for its handling and use.

References

- ACS Publications. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials | Organic Process Research & Development.

- Benchchem. (n.d.). 2-(3-Fluorophenyl)benzonitrile: A Key Intermediate in Modern Organic Synthesis.

- ACS Publications. (2022). Novel Easy to Synthesize Benzonitrile Compounds with Mixed Carbazole and Phenoxazine Substituents Exhibiting Dual Emission and TADF Properties | The Journal of Physical Chemistry B.

- Ambeed.com. (n.d.). 1000339-24-1 | 2-Fluoro-3-hydroxybenzonitrile | Fluorinated Building Blocks.

- Semantic Scholar. (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale.

- CookeChem. (2022). 2-Fluoro-3-hydroxybenzonitrile, 98%, 1000339-24-1.

- NIH. (n.d.). An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes.

- PubMed Central. (n.d.). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update.

- Quora. (2017). How can phenols be converted into benzonitrile?.

- Google Patents. (1995). Process for preparing fluorobenzonitriles.

- ResearchGate. (2025). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Request PDF.

- CymitQuimica. (n.d.). CAS 1000339-24-1: 2-Fluoro-3-hydroxybenzonitrile.

- DempoChem. (n.d.). CAS 1000339-24-1.

- Fluoromart. (n.d.). 186590-04-5 | 4-FLUORO-3-HYDROXYBENZONITRILE 98.

- BuyersGuideChem. (n.d.). 2-Fluoro-3-hydroxybenzonitrile | 1000339-24-1.

- Pharmaffiliates. (n.d.). CAS No : 1000339-24-1| Chemical Name : 2-Fluoro-3-hydroxybenzonitrile.

- ACS Publications. (n.d.). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis | Chemical Reviews.

- chemistryworkshopjr. (n.d.). Named Reactions Of Haloalkanes and haloarenes.

- Unknown. (n.d.). Organic Chemistry – Specific Name Reactions.

- Angene Chemical. (n.d.). Safety Data Sheet.

- ChemicalBook. (n.d.). 2-Fluoro-3-hydroxymethyl-benzonitrile(1261861-91-9) 1H NMR spectrum.

- Unknown. (n.d.). Chemical Intermediates: The Crucial Role of 2-Fluoro-3-hydroxybenzonitrile.

- Alfa Chemistry. (n.d.). CAS 1000339-24-1 2-Fluoro-3-hydroxybenzonitrile.

- Chemistry Steps. (n.d.). Reactions of Phenols.

- Unknown. (n.d.). Directed (ortho) Metallation.

- Unknown. (n.d.). Phenol reaction.

- TCI Chemicals. (2018). SAFETY DATA SHEET.

- Benchchem. (n.d.). Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile.

- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- ACS Publications. (2026). Organic Letters Ahead of Print.

- Google Patents. (n.d.). Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB.

- PubMed Central. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.

- Science.gov. (n.d.). aromatic nucleophilic substitution: Topics by Science.gov.

- PrepChem.com. (n.d.). Synthesis of p-hydroxybenzonitrile.

- Covestro Solution Center. (n.d.). SAFETY DATA SHEET.

- YouTube. (2019). Nucleophilic Aromatic Substitution.

- ChemicalBook. (n.d.). 2-Fluorobenzonitrile(394-47-8) 1H NMR spectrum.

- Sigma-Aldrich. (n.d.). 4-Fluoro-3-hydroxybenzonitrile | 186590-04-5.

- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.

- Ossila. (n.d.). 2-Fluoro-5-nitrobenzonitrile | CAS 17417-09-3.

- Unknown. (2026). The Crucial Role of 3-Fluoro-2-hydroxybenzoic Acid in Modern Pharmaceutical Synthesis.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3-Fluoro-4-hydroxybenzonitrile 405-04-9.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Fluoro-3-hydroxybenzonitrile , 98% , 1000339-24-1 - CookeChem [cookechem.com]

- 4. 1000339-24-1 | 2-Fluoro-3-hydroxybenzonitrile | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. 2-Fluorobenzonitrile(394-47-8) 1H NMR spectrum [chemicalbook.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. uwindsor.ca [uwindsor.ca]

- 9. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

3-Cyano-2-fluorophenol chemical properties

An In-depth Technical Guide to 3-Cyano-2-fluorophenol for Advanced Research

Abstract

This technical guide provides a comprehensive overview of 3-Cyano-2-fluorophenol (CAS No. 1000339-24-1), also known as 2-Fluoro-3-hydroxybenzonitrile. As a strategically functionalized aromatic compound, it represents a valuable building block in modern medicinal chemistry and materials science. The strategic placement of hydroxyl, cyano, and fluoro groups on the benzene ring offers a trifecta of reactive sites, enabling diverse synthetic transformations. This document consolidates available physicochemical data, outlines a robust synthetic strategy, details expected spectroscopic signatures for characterization, discusses the chemical reactivity of its key functional groups, and explores its potential applications in drug discovery and advanced material synthesis. Emphasis is placed on providing practical, field-proven insights to guide researchers and drug development professionals in leveraging the unique properties of this versatile intermediate.

Physicochemical and Computed Properties

The unique arrangement of functional groups in 3-Cyano-2-fluorophenol dictates its physical and chemical behavior. While extensive experimental data is not widely published, a combination of data from suppliers and computational models provides a reliable profile.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1000339-24-1 | [1][2] |

| Molecular Formula | C₇H₄FNO | [2] |

| Molecular Weight | 137.11 g/mol | [2] |

| Synonyms | 2-Fluoro-3-hydroxybenzonitrile | [2] |

| Appearance | Expected to be a white to off-white or beige solid powder. | [3] (Inference from similar compounds) |

| Purity | Typically ≥98% | [2][4] |

| Melting Point | Data not available. Isomeric 2-Cyano-3-fluorophenol melts at 156-158°C.[5] | - |

| Boiling Point | Data not available. Predicted for isomer: 257.5 ± 25.0 °C.[5] | - |

| Solubility | Expected to have moderate solubility in polar organic solvents (e.g., Ethanol, DMSO, DMF) due to the polar hydroxyl and cyano groups. | (Expert Inference) |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 (O, N, F) | [1] |

| Topological Polar Surface Area | 44 Ų | [1] |

| XLogP3 | 1.4 |[1] |

Synthesis and Purification: A Proposed Protocol

Causality of Experimental Choices:

-

Starting Material: 3-Bromo-2-fluorophenol is the logical precursor. The bromine atom is a well-established leaving group for cyanation reactions.

-

Reagent: Copper(I) cyanide (CuCN) is the classic and most effective reagent for converting aryl halides to nitriles. It is preferred over other cyanide sources due to its lower toxicity and higher efficiency in aromatic systems.

-

Solvent: A high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) is required. These solvents effectively dissolve the reactants and can reach the high temperatures necessary to drive the reaction to completion.

-

Workup: The workup procedure involving an ether wash and mild acid is designed to remove the copper salts and any unreacted starting material, leading to a cleaner crude product.

-

Purification: Recrystallization or column chromatography is a standard final step to achieve high purity suitable for subsequent synthetic applications.

Caption: Proposed synthetic workflow for 3-Cyano-2-fluorophenol.

Step-by-Step Experimental Protocol:

-

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-Bromo-2-fluorophenol (1.0 eq) and Copper(I) Cyanide (CuCN, ~1.2 eq).

-

Solvent Addition: Under a nitrogen atmosphere, add anhydrous N-Methyl-2-pyrrolidone (NMP) to the flask (approx. 5-10 mL per gram of starting material).

-

Reaction: Heat the reaction mixture to 150°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 5-10 hours.

-

Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Dilute the dark mixture with a significant volume of diethyl ether or ethyl acetate (~20x the volume of NMP) and stir vigorously for 30 minutes.

-

Filtration/Extraction: Decant or filter the organic layer to remove insoluble copper salts. Wash the combined organic layers sequentially with water, dilute HCl (1N), water, and finally brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the resulting solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to afford pure 3-Cyano-2-fluorophenol.

Spectroscopic Characterization Profile

Accurate characterization is paramount for validating the structure and purity of the synthesized compound. While specific spectra are not published, the following section details the expected spectroscopic data based on the known effects of each functional group.

Table 2: Predicted Spectroscopic Data for 3-Cyano-2-fluorophenol

| Technique | Expected Features | Rationale |

|---|---|---|

| FT-IR | ~3400-3200 cm⁻¹ (broad): O-H stretch. ~2230-2220 cm⁻¹ (sharp): C≡N stretch. ~1620-1450 cm⁻¹: Aromatic C=C stretches. ~1250 cm⁻¹: Aryl C-O stretch and C-F stretch. | The hydroxyl group gives a characteristic broad peak. The nitrile stretch is sharp and strong[7]. The C-F and C-O stretches are in the fingerprint region and can be influenced by their aromatic environment[8]. |

| ¹H NMR | ~9.0-10.0 ppm (s, 1H): Phenolic -OH. ~7.0-7.5 ppm (m, 3H): Three distinct aromatic protons, each showing coupling to each other (ortho/meta) and potentially to the fluorine atom. | The aromatic region will be complex due to H-H and H-F coupling. The proton ortho to the hydroxyl group will likely be the most deshielded. The phenolic proton is a broad singlet and may exchange with D₂O. |

| ¹³C NMR | ~150-160 ppm (d, J ≈ 240-250 Hz): C2-F. ~100-140 ppm: Five other aromatic carbons, some showing smaller C-F coupling. ~115-120 ppm: C≡N carbon. | The carbon directly attached to fluorine will show a large one-bond coupling constant (¹JCF). Other carbons in the ring will show smaller 2-bond, 3-bond, and 4-bond couplings, which are diagnostic. |

| Mass Spec (EI) | M⁺ at m/z = 137: The molecular ion peak. Fragments: Loss of CO (m/z=109), loss of HCN (m/z=110). | Electron impact mass spectrometry is expected to show a strong molecular ion. Fragmentation patterns common to phenols (loss of CO) and benzonitriles (loss of HCN) would be anticipated[9]. |

Chemical Reactivity and Derivatization Potential

3-Cyano-2-fluorophenol is a versatile synthon precisely because its three functional groups exhibit distinct and predictable reactivity, allowing for selective modification.

Caption: Reactivity map of 3-Cyano-2-fluorophenol's functional groups.

-

Phenolic Hydroxyl Group: This is the most acidic proton, making the oxygen a potent nucleophile upon deprotonation. It readily undergoes O-alkylation (Williamson ether synthesis) to form ethers and O-acylation to form esters. These reactions are fundamental for modifying solubility and creating prodrugs.

-

Cyano Group: The nitrile functionality is a versatile precursor. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, or under milder conditions to a primary amide. It can also be reduced to a primary amine (e.g., using H₂/catalyst or LiAlH₄), introducing a basic center into the molecule. Furthermore, it can undergo cycloaddition reactions, for instance with sodium azide, to form a tetrazole ring, a common bioisostere for carboxylic acids in drug design.

-

Fluoroaromatic System: The fluorine atom, positioned ortho to the cyano group and meta to the hydroxyl group, activates the ring for certain reactions. While fluorine is not the best leaving group for Nucleophilic Aromatic Substitution (SₙAr) , its displacement is possible with strong nucleophiles under forcing conditions, particularly due to activation by the electron-withdrawing cyano group. The ring can also undergo Electrophilic Aromatic Substitution (EAS) , with the hydroxyl group being a powerful ortho-, para-director, guiding incoming electrophiles to positions 4 and 6.

Applications in Drug Discovery and Materials Science

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability[10]. 3-Cyano-2-fluorophenol is an ideal starting material for introducing a fluorinated phenolic motif.

-

Pharmaceutical Intermediate: Its primary value lies in its role as a key building block for complex Active Pharmaceutical Ingredients (APIs). The molecule can be elaborated through reactions at any of its functional groups. For instance, etherification of the phenol followed by modification of the nitrile could lead to a wide range of drug-like scaffolds. Its derivatives are actively explored in the synthesis of potential antitumor and anti-inflammatory agents[4].

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core that occupies the adenine-binding region of the ATP pocket. The 2-fluoro-3-hydroxyphenyl motif can serve as a privileged scaffold, with the hydroxyl group forming a critical hydrogen bond with the kinase hinge region, while the rest of the molecule is elaborated to achieve potency and selectivity.

-

Advanced Materials: Phenolic and benzonitrile compounds are precursors to high-performance polymers, liquid crystals, and dyes[11]. The presence of fluorine can enhance thermal stability and introduce desirable electronic properties into these materials.

Safety, Handling, and Storage

Table 3: Recommended Safety and Handling Procedures

| Category | Recommendation | Rationale and Source |

|---|---|---|

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat are mandatory. Work should be conducted in a certified chemical fume hood. | To prevent skin and eye contact and inhalation of dust or vapors. Based on standard laboratory practice and SDS for related fluorophenols[12]. |

| Health Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | Inferred from hazard statements for 2- and 3-fluorophenol (H302, H312, H315, H319, H332, H335)[14]. |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. Skin: Wash with plenty of soap and water. Remove contaminated clothing. Inhalation: Move person to fresh air. Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. | Standard first aid procedures for corrosive and toxic organic compounds[12][13]. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acid chlorides, and acid anhydrides. | To prevent degradation and reaction with incompatible materials[13]. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | Proper disposal is crucial to prevent environmental contamination. |

References

-

Chemical Intermediates: The Crucial Role of 2-Fluoro-3-hydroxybenzonitrile. (n.d.). sinopeg-bio.com. [Link]

-

Baer, J. W., et al. (2026). Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. Organic Letters. [Link]

-

Vibrational spectra of 2-cyanophenol cation studied by the mass analyzed threshold ionization technique. (n.d.). ScienceDirect. [Link]

-

Thermophysical Properties of 2-Cyano-3-fluorophenol. (n.d.). Chemcasts. [Link]

-

Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (n.d.). PMC - NIH. [Link]

-

5-(3-Cyano-2-fluorophenyl)-2-fluorophenol. (n.d.). PubChem. [Link]

-

Safety data sheet. (2023). CPAChem. [Link]

-

Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes. (n.d.). MDPI. [Link]

- Preparation of 3-cyano-4-fluoro-phenol. (n.d.).

-

4-Cyano-2-fluorophenol Properties. (n.d.). Chemcasts. [Link]

-

Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. (n.d.). MDPI. [Link]

-

Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. (2022). MDPI. [Link]

-

2-Fluorophenol. (n.d.). PubChem. [Link]

- A kind of method synthesizing 2-fluorophenol compound. (n.d.).

-

Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. (n.d.). MDPI. [Link]

-

13 C NMR data for cyanophenoxazines and related compounds. (n.d.). Supporting Information. [Link]

-

4-Cyano-2-fluorophenol Properties vs Temperature. (n.d.). Chemcasts. [Link]

- Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (n.d.).

-

Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. (2025). Radboud Repository. [Link]

-

Chemical Properties of Phenol, 3-fluoro- (CAS 372-20-3). (n.d.). Cheméo. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2-Fluoro-3-hydroxybenzonitrile , 98% , 1000339-24-1 - CookeChem [cookechem.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. nbinno.com [nbinno.com]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. laserspec.sxu.edu.cn [laserspec.sxu.edu.cn]

- 10. mdpi.com [mdpi.com]

- 11. 186590-04-5 | 4-FLUORO-3-HYDROXYBENZONITRILE 98 [fluoromart.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. fr.cpachem.com [fr.cpachem.com]

A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-3-hydroxybenzonitrile

Molecular Structure and Physicochemical Properties

2-Fluoro-3-hydroxybenzonitrile is an aromatic compound featuring a nitrile (-C≡N), a hydroxyl (-OH), and a fluorine (-F) substituent on the benzene ring. This unique combination of functional groups dictates its chemical reactivity and gives rise to a distinct spectroscopic fingerprint.

Caption: Molecular structure of 2-Fluoro-3-hydroxybenzonitrile.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule. The predicted IR spectrum of 2-Fluoro-3-hydroxybenzonitrile will be dominated by the characteristic vibrations of its nitrile, hydroxyl, and aromatic moieties.

Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |

| 3500–3200 | O-H (Phenol) | Stretching, H-bonded | Strong, Broad |

| 3100–3000 | C-H (Aromatic) | Stretching | Medium to Weak |

| 2240–2220 | C≡N (Nitrile) | Stretching | Strong, Sharp |

| 1600–1450 | C=C (Aromatic) | Ring Stretching | Medium to Strong |

| 1320–1000 | C-O (Phenol) | Stretching | Strong |

| 1300-1000 | C-F | Stretching | Medium |

| 900–675 | C-H (Aromatic) | Out-of-plane Bending | Strong |

Interpretation of the IR Spectrum

-

O-H Stretching: The hydroxyl group of the phenol will exhibit a strong and characteristically broad absorption band in the 3500–3200 cm⁻¹ region due to intermolecular hydrogen bonding.[3]

-

C-H Aromatic Stretching: Weak to medium bands are expected just above 3000 cm⁻¹, typical for C-H bonds on an aromatic ring.[4][5]

-

C≡N Nitrile Stretching: A strong and sharp absorption is predicted in the 2240–2220 cm⁻¹ range. The conjugation with the aromatic ring slightly lowers the frequency compared to aliphatic nitriles.

-

C=C Aromatic Ring Stretching: A series of medium to strong bands between 1600 cm⁻¹ and 1450 cm⁻¹ will be present, corresponding to the stretching vibrations of the carbon-carbon bonds within the benzene ring.[5]

-

C-O Phenolic Stretching: A strong band in the 1320–1000 cm⁻¹ region will indicate the presence of the phenolic C-O bond.[3]

-

C-F Stretching: A medium intensity band is expected in the 1300-1000 cm⁻¹ region for the carbon-fluorine bond.

-

C-H Aromatic Bending: Strong absorptions in the 900–675 cm⁻¹ region result from the out-of-plane bending of the aromatic C-H bonds, which can be indicative of the substitution pattern.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of solid 2-Fluoro-3-hydroxybenzonitrile is placed directly onto the ATR crystal.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Spectrum: The sample is brought into firm contact with the crystal using a pressure clamp, and the sample spectrum is recorded.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Caption: Workflow for ATR-FTIR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Fluoro-3-hydroxybenzonitrile, both ¹H and ¹³C NMR will be crucial for confirming the substitution pattern and electronic environment of the aromatic ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals for the three aromatic protons and the single hydroxyl proton. The chemical shifts and coupling patterns are influenced by the electron-withdrawing nature of the nitrile and fluorine groups and the electron-donating character of the hydroxyl group.

Predicted ¹H NMR Data (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OH | 4.0 - 7.0 | Broad Singlet | N/A |

| H-4 | ~7.0 - 7.3 | Doublet of Doublets | ³J(H-H) ≈ 7-9, ⁴J(H-F) ≈ 2-4 |

| H-5 | ~6.8 - 7.1 | Triplet or Doublet of Doublets | ³J(H-H) ≈ 7-9 |

| H-6 | ~7.2 - 7.5 | Doublet of Doublets | ³J(H-H) ≈ 7-9, ³J(H-F) ≈ 5-8 |

Interpretation of the ¹H NMR Spectrum

-

-OH Proton: The hydroxyl proton will likely appear as a broad singlet, with a chemical shift that is highly dependent on concentration and solvent.[6] This peak can be confirmed by a "D₂O shake," where the addition of deuterium oxide will cause the peak to disappear due to proton-deuterium exchange.[6]

-

Aromatic Protons: The three aromatic protons will resonate in the typical aromatic region (6.5-8.0 ppm). Their precise chemical shifts and splitting patterns are determined by their position relative to the substituents. The fluorine atom will cause additional splitting (coupling) of the signals from adjacent protons (H-6) and those further away.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, and the carbon atoms bonded to or near the fluorine atom will exhibit C-F coupling.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |

| C-CN | ~115 - 120 | ⁴J(C-F) ≈ 2-4 |

| C-1 | ~110 - 115 | ³J(C-F) ≈ 8-12 |

| C-2 (C-F) | ~155 - 160 | ¹J(C-F) ≈ 240-260 |

| C-3 (C-OH) | ~145 - 150 | ²J(C-F) ≈ 15-20 |

| C-4 | ~120 - 125 | ³J(C-F) ≈ 3-5 |

| C-5 | ~118 - 123 | ⁴J(C-F) ≈ 1-3 |

| C-6 | ~128 - 133 | ²J(C-F) ≈ 18-22 |

Interpretation of the ¹³C NMR Spectrum

-

C-F Coupling: The most notable feature will be the large one-bond coupling constant (¹J(C-F)) for the carbon directly attached to the fluorine atom (C-2), which will appear as a doublet.[7][8] Smaller couplings will be observed for carbons two (²J), three (³J), and four (⁴J) bonds away from the fluorine.[7][8]

-

Substituent Effects: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon attached to the fluorine (C-2) and the hydroxyl group (C-3) will be significantly deshielded (shifted downfield). The nitrile carbon (C-CN) will appear in the characteristic region for nitriles.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-Fluoro-3-hydroxybenzonitrile in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to singlets (which will be split by fluorine).

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structural elucidation. For 2-Fluoro-3-hydroxybenzonitrile, electron ionization (EI) would likely be used.

Predicted Mass Spectrum Data (EI)

| m/z | Ion | Fragmentation Pathway |

| 137 | [M]⁺ | Molecular Ion |

| 109 | [M - CO]⁺ | Loss of carbon monoxide from the phenol |

| 110 | [M - HCN]⁺ | Loss of hydrogen cyanide |

| 82 | [M - CO - HCN]⁺ | Sequential loss of CO and HCN |

Interpretation of the Mass Spectrum

-

Molecular Ion: A prominent molecular ion peak at m/z = 137 is expected, corresponding to the molecular weight of the compound.[9] The presence of one nitrogen atom results in an odd nominal molecular weight, consistent with the nitrogen rule.[10]

-

Fragmentation: Common fragmentation pathways for phenols include the loss of carbon monoxide (CO), leading to a peak at m/z 109.[9] Aromatic nitriles can lose hydrogen cyanide (HCN), which would result in a peak at m/z 110.[11][12] Subsequent fragmentation of these initial products would lead to smaller fragment ions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of 2-Fluoro-3-hydroxybenzonitrile. By understanding the expected IR, NMR, and MS data, researchers can more effectively identify this compound, confirm its structure, and assess its purity. The provided protocols offer a starting point for the experimental acquisition of this critical data. It is the synthesis of these techniques that provides the highest level of confidence in the structural elucidation of novel and valuable chemical entities.

References

-

Tsuno, Y., Fujio, M., Takai, Y., & Yukawa, Y. (n.d.). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

-

Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship.org. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Rap, D. B., et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

Martin, J. S., & Dailey, B. P. (1962). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS. Canadian Journal of Chemistry. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]

-

PubChem. (n.d.). 2-fluoro-3-hydroxybenzonitrile. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluoro-4-hydroxybenzonitrile. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

PubChem. (n.d.). 2-fluoro-3-hydroxybenzonitrile. Retrieved from [Link]

-

Rap, D. B., et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

PubChem. (n.d.). 2-fluoro-3-(hydroxymethyl)benzonitrile. Retrieved from [Link]

-

IR_lectureNotes.pdf. (n.d.). Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Wisconsin - Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

IR Chart. (n.d.). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluoro-4-hydroxybenzonitrile - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-3-methylbenzonitrile. Retrieved from [Link]

-

University of Wisconsin - Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Fluoro-3-hydroxybenzonitrile , 98% , 1000339-24-1 - CookeChem [cookechem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. whitman.edu [whitman.edu]

- 11. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05574D [pubs.rsc.org]

- 12. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Introduction: The Analytical Imperative for 2-Fluoro-3-hydroxybenzonitrile

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Fluoro-3-hydroxybenzonitrile

In the landscape of pharmaceutical and materials science, the structural integrity of molecular building blocks is paramount. 2-Fluoro-3-hydroxybenzonitrile (CAS 1000339-24-1), also known as 3-Cyano-2-fluorophenol, is a versatile chemical intermediate whose utility is defined by the precise arrangement of its functional groups: a nitrile, a hydroxyl, and a fluorine atom on a benzene ring.[1][2] The presence and specific ortho/meta positioning of these substituents create a unique electronic environment that dictates the molecule's reactivity and suitability for advanced synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for verifying the identity and purity of such compounds. It provides unambiguous evidence of the molecular skeleton and the electronic interplay between functional groups. This guide offers a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of 2-Fluoro-3-hydroxybenzonitrile. As experimental spectra are not widely published, this paper constructs a detailed spectral prediction based on foundational NMR principles, substituent effects, and data from analogous structures. This predictive approach serves as a robust framework for researchers to interpret their own experimental data, ensuring the quality and reliability of this critical synthetic intermediate.

Molecular Structure and Spectroscopic Implications

The unique substitution pattern of 2-Fluoro-3-hydroxybenzonitrile is the primary determinant of its NMR signature. The carbon atoms are numbered starting from the carbon bearing the cyano group (C1), proceeding towards the fluorine-substituted carbon (C2).

Caption: Numbering scheme for 2-Fluoro-3-hydroxybenzonitrile.

The key structural features influencing the NMR spectra are:

-

The Cyano (-CN) Group: An electron-withdrawing group that deshields adjacent protons and carbons.

-

The Fluorine (-F) Atom: A highly electronegative atom causing strong inductive withdrawal, yet also capable of π-donation. Its primary impact is the introduction of characteristic carbon-fluorine (C-F) and proton-fluorine (H-F) spin-spin couplings.[3]

-

The Hydroxyl (-OH) Group: An electron-donating group that shields ortho and para positions. Its proton signal is highly sensitive to solvent, temperature, and concentration.[4]

These competing electronic effects result in a complex and informative distribution of signals across the aromatic region of the spectrum.

Part 1: Predicted ¹H NMR Spectral Analysis

The aromatic region of the ¹H NMR spectrum is expected to contain three distinct signals for H4, H5, and H6. The hydroxyl proton will appear as a separate, characteristic signal.

Aromatic Protons (δ 6.8–7.8 ppm)

The three aromatic protons form a complex, coupled spin system. Their chemical shifts are governed by the combined electronic influences of the substituents.

-

H6: Positioned ortho to the electron-withdrawing cyano group, this proton is expected to be the most deshielded (downfield) of the three. It will be split by H5 (³JHH, ortho coupling) and H4 (⁴JHH, para coupling), and importantly, by the fluorine atom (⁴JHF, meta coupling).

-

H5: This proton is meta to the cyano and fluorine groups and para to the hydroxyl group. The shielding effect from the -OH group will likely shift it upfield relative to H6. It will exhibit ortho coupling to H4 and H6 and a ⁵JHF (para) coupling to fluorine.

-

H4: Located ortho to the electron-donating hydroxyl group, this proton should be the most shielded (upfield). It will be split by H5 (³JHH, ortho coupling), H6 (⁴JHH, para coupling), and the fluorine atom (³JHF, ortho coupling).

The interplay of these couplings will result in complex multiplicities for each signal, likely appearing as overlapping doublets of doublets or triplets of doublets. A high-field instrument (≥400 MHz) is essential for resolving these patterns.

Hydroxyl Proton (δ 5.0–10.0 ppm, variable)

The chemical shift of the phenolic proton is highly variable and depends on the extent of hydrogen bonding.[4] Its position is sensitive to:

-

Solvent: In hydrogen-bond accepting solvents like DMSO-d₆, the signal is sharper and appears further downfield (e.g., δ 9-10 ppm). In less interactive solvents like CDCl₃, it is often broader and more upfield.[5]

-

Concentration and Temperature: Higher concentrations and lower temperatures promote hydrogen bonding, shifting the signal downfield.[6]

-

Water Content: Traces of water in the solvent can lead to rapid proton exchange, causing the signal to broaden significantly, sometimes to the point of being indistinguishable from the baseline.

Typically, this signal appears as a broad singlet that does not show coupling to other protons due to rapid exchange.

Summary of Predicted ¹H NMR Data

The following table summarizes the anticipated ¹H NMR signals for 2-Fluoro-3-hydroxybenzonitrile.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Coupling Interactions |

| H6 | 7.5 – 7.7 | ddd (doublet of doublets of doublets) | ³J(H6-H5) (ortho, ~8 Hz), ⁴J(H6-F) (meta, ~6 Hz), ⁴J(H6-H4) (para, ~1 Hz) |

| H5 | 7.2 – 7.4 | t or ddd | ³J(H5-H6) (ortho, ~8 Hz), ³J(H5-H4) (ortho, ~8 Hz), ⁵J(H5-F) (para, ~2 Hz) |

| H4 | 6.9 – 7.1 | ddd | ³J(H4-H5) (ortho, ~8 Hz), ³J(H4-F) (ortho, ~9 Hz), ⁴J(H4-H6) (para, ~1 Hz) |

| OH | 5.0 – 10.0 (Solvent Dependent) | br s (broad singlet) | Exchangeable proton; coupling is typically not observed. |

Note: These are predictive values. Actual experimental values may vary based on solvent and instrument conditions.[7]

Part 2: Predicted ¹³C NMR Spectral Analysis

A proton-decoupled ¹³C NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the nitrile carbon. The key diagnostic feature of the ¹³C spectrum is the presence of carbon-fluorine couplings (JCF), which are observed over multiple bonds and have characteristic magnitudes.[8]

Aromatic & Nitrile Carbons (δ 95–165 ppm)

-

C3 (bearing -OH): This carbon is directly attached to the electronegative oxygen atom and is expected to be significantly deshielded, appearing far downfield (δ ~150-155 ppm). It will exhibit a ²JCF coupling of approximately 15-25 Hz.

-

C2 (bearing -F): This carbon is directly bonded to fluorine, resulting in two prominent effects: a very large one-bond C-F coupling constant (¹JCF ≈ 240–250 Hz) and a significant downfield chemical shift due to fluorine's electronegativity (δ ~155-160 ppm). The large coupling will split this signal into a doublet.

-

C1 (bearing -CN): This ipso-carbon is shielded relative to a standard benzene ring due to the electronic nature of the nitrile group. It will show a ²JCF coupling of around 15-25 Hz. Its expected shift is δ ~100-105 ppm.

-

C4, C5, C6: The chemical shifts of these carbons will reflect their positions relative to the three substituents. All will show smaller, long-range C-F couplings (³JCF or ⁴JCF). C4 and C6 are expected to be more deshielded than C5.

-

CN (Nitrile Carbon): The nitrile carbon signal typically appears in the range of δ 115–120 ppm.[9] It will exhibit a long-range coupling to the fluorine atom (³JCF).

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (JCF, Hz) |

| C2 (-F) | 155 – 160 | d (doublet) | ¹J ≈ 240–250 |

| C3 (-OH) | 150 – 155 | d | ²J ≈ 15–25 |

| C5 | 128 – 132 | d | ⁴J ≈ 1–4 |

| C6 | 124 – 128 | d | ³J ≈ 5–10 |

| C4 | 118 – 122 | d | ³J ≈ 5–10 |

| CN | 115 – 120 | d | ³J ≈ 3–7 |

| C1 (-CN) | 100 – 105 | d | ²J ≈ 15–25 |

Note: The relative order of C4, C5, C6, and CN can vary. 2D NMR techniques (HSQC, HMBC) would be required for unambiguous assignment.

Part 3: Experimental Protocols and Workflow

Achieving high-quality, reproducible NMR data requires meticulous sample preparation and standardized acquisition parameters.

Workflow for NMR Sample Analysis

Caption: Standard workflow for small molecule NMR analysis.

Detailed Protocol: Sample Preparation

This protocol is designed to yield a homogenous, particulate-free sample, which is critical for obtaining sharp, well-resolved NMR signals.[10]

-

Material Weighing:

-

Solvent Selection and Dissolution:

-

Choose a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often preferred for compounds with hydroxyl groups as it yields a sharper -OH signal.

-

Add approximately 0.6–0.7 mL of the deuterated solvent to the vial.[11]

-

Gently vortex or sonicate the vial to ensure complete dissolution. Visually inspect for any suspended particles.

-

-

Filtration and Transfer:

-

To prevent line broadening from particulate matter, filter the solution into a clean, high-quality 5 mm NMR tube. A Pasteur pipette with a small plug of glass wool at the bottom serves as an effective filter.[10]

-

Transfer the solution carefully to avoid contaminating the outside of the tube.

-

-

Finalization:

-

Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.

-

Label the sample clearly.

-

Protocol: NMR Data Acquisition

These are typical starting parameters for a 400 MHz spectrometer. Optimization may be required based on sample concentration.

-

¹H NMR Acquisition:

-

Lock and Shim: Lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize magnetic field homogeneity.

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 8 to 16 scans for a moderately concentrated sample.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled single-pulse (zgpg30).

-

Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

-

Acquisition Time: ~1 second.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 256 to 1024 scans, depending on concentration.

-

Conclusion

The structural elucidation of 2-Fluoro-3-hydroxybenzonitrile by NMR spectroscopy is a nuanced task that relies on a deep understanding of substituent effects and spin-spin coupling phenomena. The ¹H NMR spectrum is characterized by a complex three-proton aromatic system and a highly variable hydroxyl signal. The ¹³C NMR spectrum is distinguished by the large, diagnostic one-bond C-F coupling and a wide dispersion of chemical shifts for the substituted carbons. By leveraging the predictive frameworks and detailed protocols outlined in this guide, researchers and drug development professionals can confidently verify the structure and purity of this valuable intermediate, ensuring the integrity of their subsequent synthetic endeavors.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

ResearchGate. How to Prepare Samples for NMR. [Link]

-

UCL. Chemical shifts. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- MDPI. (2024).

-

UCL Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

-

Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]

- Exarchou, V., Troganis, A., Gerothanassis, I. P., Tsimidou, M., & Kjelberg, F. (2002). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Current Organic Chemistry, 6(13), 1239-1266.

-

Reddit. Hydroxyl Groups in NMR. [Link]

-

Bovey, F. A. Fluorine NMR. [Link]

-

University of York. ¹³C NMR Spectroscopy. [Link]

-

Oregon State University. ¹³C NMR Chemical Shift. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: ¹³C NMR Chemical Shifts. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Chemical Intermediates: The Crucial Role of 2-Fluoro-3-hydroxybenzonitrile. [Link]

-

Sunway Pharm Ltd. 2-FLUORO-3-HYDROXYBENZONITRILE. [Link]

- Yeh, H. J., Kirk, K. L., Cohen, L. A., & Horáková, E. (1974). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous ¹⁹F-NMR spectra of fluorohistidine isomers and analogues. Journal of the Chemical Society, Perkin Transactions 2, (8), 928-934.

- Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.

- Wray, V. (1980). Carbon-fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 13(3), 177-256.

- Jackson, J. A., & Attar, S. (1982). ¹³C and ¹⁹F NMR of substituted fluorobenzenes. Journal of Magnetic Resonance, 48(3), 424-432.

-

Reddit. The Effect of Fluorine in 1H NMR. [Link]

Sources

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (HMDB0006839) [hmdb.ca]

- 2. 2-FLUORO-3-HYDROXYBENZONITRILE - CAS:1000339-24-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. 2-Fluoro-3-methylbenzonitrile | C8H6FN | CID 23160359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. 3-Cyanophenol(873-62-1) 1H NMR [m.chemicalbook.com]

- 6. Methyl isovalerate(556-24-1) 1H NMR spectrum [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. mdpi.com [mdpi.com]

- 10. 2,2-Dimethyl-1,3-dioxane-4,6-dione(2033-24-1) 1H NMR spectrum [chemicalbook.com]

- 11. 2-Fluoro-3-hydroxybenzonitrile , 98% , 1000339-24-1 - CookeChem [cookechem.com]

FT-IR spectrum of 2-Fluoro-3-hydroxybenzonitrile

An In-depth Technical Guide to the FT-IR Spectrum of 2-Fluoro-3-hydroxybenzonitrile

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Fluoro-3-hydroxybenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this versatile chemical intermediate. Our approach emphasizes the causality behind experimental choices and the principles of self-validating methodologies to ensure scientific integrity.

Introduction: The Molecular Blueprint

2-Fluoro-3-hydroxybenzonitrile (CAS No. 1000339-24-1, Molecular Formula: C₇H₄FNO) is a key building block in the synthesis of pharmaceuticals and other specialized chemicals.[1][2] Its molecular architecture, featuring a trifunctionalized aromatic ring with nitrile, hydroxyl, and fluoro groups, imparts unique reactivity and properties. FT-IR spectroscopy serves as a powerful, non-destructive analytical technique to verify the identity, purity, and structural integrity of this molecule by probing its specific molecular vibrations. Each functional group and the overall substitution pattern on the benzene ring produces a characteristic absorption signature in the infrared spectrum, creating a unique molecular "fingerprint."

Theoretical Framework: Molecular Vibrations and Infrared Absorption

Infrared spectroscopy is predicated on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond, the molecule absorbs the energy, resulting in a transition to a higher vibrational state. This absorption is detected by the spectrometer and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

For 2-Fluoro-3-hydroxybenzonitrile, the key vibrational modes are associated with its three primary functional groups and the aromatic core:

-

Nitrile Group (C≡N): The carbon-nitrogen triple bond has a high force constant, resulting in a strong, sharp absorption band in a relatively clear region of the spectrum, typically between 2200 and 2260 cm⁻¹.[3] Aromatic nitriles often show this stretch near 2230 cm⁻¹.[4]

-

Hydroxyl Group (-OH): The O-H stretching vibration gives rise to a very broad and intense absorption band in the 3200-3600 cm⁻¹ region.[5] The breadth of this peak is a direct consequence of intermolecular hydrogen bonding, a prominent feature in phenols.[5][6] The C-O stretching vibration of the phenol group is also characteristic, appearing at a higher frequency (~1220 cm⁻¹) than in aliphatic alcohols due to conjugation with the aromatic ring.[5]

-

Carbon-Fluorine Bond (C-F): The C-F bond is the most polarized single bond in organic chemistry, leading to a strong absorption. The stretching vibration appears in the 1000-1360 cm⁻¹ range.[7] Its exact position is sensitive to the electronic environment and can sometimes overlap with other vibrations in the fingerprint region.[7][8]

-

Aromatic Ring: The benzene ring exhibits several characteristic vibrations:

-

=C-H Stretching: Aromatic C-H stretches appear at wavenumbers just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[5][9]

-

C=C Ring Stretching: These skeletal vibrations result in a series of medium-to-strong bands in the 1400-1600 cm⁻¹ region.[5]

-

C-H Out-of-Plane Bending: These vibrations appear below 900 cm⁻¹ and are highly characteristic of the substitution pattern on the aromatic ring.

-

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines a robust method for obtaining the using a modern spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid powder samples.

Step-by-Step Methodology

-

Instrument Preparation: Ensure the FT-IR spectrometer (e.g., Bruker ALPHA II, PerkinElmer Spectrum Two) is powered on and has reached thermal equilibrium.

-

Accessory Installation: Confirm the ATR accessory, typically featuring a diamond or germanium crystal, is securely installed.

-

Crystal Cleaning: Meticulously clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) using a lint-free wipe to remove any residues from previous measurements.

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal, initiate a background scan. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response.

-

Typical parameters: 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

The instrument software will store this spectrum and automatically subtract it from the subsequent sample spectrum. This ensures that the final spectrum contains only absorption data from the sample itself.

-

-

Sample Application:

-

Place a small amount of the 2-Fluoro-3-hydroxybenzonitrile powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply consistent pressure using the ATR's integrated clamp. This ensures intimate contact between the sample and the crystal, which is essential for a high-quality, reproducible spectrum.

-

-

Sample Spectrum Acquisition:

-

Using the same parameters as the background scan, initiate the sample measurement.

-

-

Data Processing and Cleaning:

-

After the scan is complete, remove the sample and clean the ATR crystal immediately.

-

Use the spectrometer software to perform any necessary baseline corrections or ATR corrections (which account for the wavelength-dependent depth of penetration of the IR beam).

-

Experimental Workflow Diagram

Caption: FT-IR data acquisition workflow using an ATR accessory.

Spectral Analysis and Data Interpretation

The is a composite of absorptions from each of its constituent parts. The precise location and appearance of these bands provide definitive structural confirmation.

Molecular Structure and Key Bonds

Caption: Key functional groups of 2-Fluoro-3-hydroxybenzonitrile.

Peak Assignment Table

The following table summarizes the expected characteristic absorption bands, their wavenumber ranges, and the corresponding vibrational modes for 2-Fluoro-3-hydroxybenzonitrile.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Rationale & Comments |

| 3550 - 3200 | Strong, Broad | O-H Stretch | The broadness is the hallmark of intermolecular hydrogen bonding, typical for phenols.[5][10] |

| 3100 - 3000 | Medium, Sharp | Aromatic C-H Stretch | These absorptions confirm the presence of an aromatic ring. |

| 2240 - 2220 | Strong, Sharp | C≡N Stretch (Nitrile) | This is a highly diagnostic peak for the nitrile functional group. Its position is characteristic of conjugation with an aromatic system.[4][11][12] |

| 1610 - 1580 | Medium-Strong | Aromatic C=C Ring Stretch | The aromatic ring's skeletal vibrations often appear as a pair of bands in this region. |

| 1500 - 1400 | Medium-Strong | Aromatic C=C Ring Stretch | Further confirmation of the benzene ring structure. |

| 1300 - 1200 | Strong | Phenolic C-O Stretch | The C-O stretch in phenols is typically found at a higher frequency than in alcohols and is quite intense.[5] |

| 1280 - 1000 | Strong | C-F Stretch | This strong absorption confirms the presence of the fluorine substituent. The exact position can be complex due to coupling with other vibrations.[7] |

| Below 900 | Medium-Strong | Aromatic C-H Out-of-Plane (OOP) Bend | The specific pattern of bands in this "fingerprint region" is determined by the 1,2,3-trisubstituted nature of the benzene ring.[6] |

Conclusion: A Tool for Scientific Validation

The provides a rich dataset that enables unambiguous structural verification. The simultaneous presence of a broad O-H stretch around 3300 cm⁻¹, a sharp and intense C≡N stretch near 2230 cm⁻¹, strong C-F and C-O stretches in the fingerprint region, and characteristic aromatic C=C and C-H bands constitutes a unique spectral signature. This self-validating system of peaks confirms the presence of all expected functional groups and the integrity of the molecular structure. For researchers and drug development professionals, FT-IR spectroscopy is an indispensable, first-line analytical tool for quality control, ensuring the identity and purity of critical intermediates like 2-Fluoro-3-hydroxybenzonitrile, thereby upholding the rigorous standards of scientific and pharmaceutical manufacturing.

References

- The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed.

- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- Spectroscopy of Carboxylic Acids and Nitriles. Fiveable.

- IR spectrum: Nitriles. Química Organica.org.

- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- Vapor-Phase Fourier-Transform Infrared Spectra of Some Substituted Phenol and Substituted Phenyl Ether Compounds. J-Stage.

- Chemical structure of benzonitrile derivatives b) FT‐IR absorption...

- Infrared Absorption Spectra of Trisubstituted Phenol Deriv

- FT-IR spectra of neat polyphenols, and polyphenol-derivatives fractions...

- Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts.

- Infrared spectrum of phenol. Doc Brown's Chemistry.

- Carbon–fluorine bond. Wikipedia.

- 2-Fluoro-3-hydroxybenzonitrile, 98%. CookeChem.

- Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. The Journal of Chemical Physics.

- Chemical Intermediates: The Crucial Role of 2-Fluoro-3-hydroxybenzonitrile. BOC Sciences.

- 2-FLUORO-3-HYDROXYBENZONITRILE. Sunway Pharm Ltd.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-FLUORO-3-HYDROXYBENZONITRILE - CAS:1000339-24-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. fiveable.me [fiveable.me]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 7. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Mass Spectrometry of 2-Fluoro-3-hydroxybenzonitrile: Principles, Protocols, and Fragmentation Analysis

Abstract

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Fluoro-3-hydroxybenzonitrile (CAS No: 1000339-24-1), a key intermediate in pharmaceutical and fine chemical synthesis.[1] This document, intended for researchers, scientists, and drug development professionals, delves into the core principles of analyzing this molecule using modern mass spectrometry techniques. We will explore detailed experimental protocols for both Electrospray Ionization (ESI) and Electron Ionization (EI), predict and analyze fragmentation patterns, and provide a framework for confident structural elucidation. The methodologies described herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific integrity.

Introduction: The Significance of 2-Fluoro-3-hydroxybenzonitrile

2-Fluoro-3-hydroxybenzonitrile, with a molecular formula of C₇H₄FNO and a molecular weight of 137.11, is a substituted aromatic compound of significant interest in organic synthesis.[2][3][4] Its trifunctional nature—possessing a nitrile, a hydroxyl, and a fluoro group on a benzene ring—makes it a versatile building block for the synthesis of complex molecules, particularly in the pharmaceutical industry.[1] The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). Accurate and reliable analytical methods are therefore paramount for its characterization, and mass spectrometry stands as a cornerstone technique for confirming its identity, purity, and structure.

This guide will provide a detailed exploration of its mass spectrometric behavior, offering both theoretical predictions and practical, step-by-step protocols for its analysis.

Foundational Principles: Ionization and Fragmentation

The choice of ionization technique is critical for the successful analysis of 2-Fluoro-3-hydroxybenzonitrile. Given its structure, both soft and hard ionization methods can yield valuable and complementary information.

-

Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for analyzing polar, thermally labile molecules like 2-Fluoro-3-hydroxybenzonitrile. Due to the presence of the acidic phenolic hydroxyl group, ESI is expected to be highly efficient, particularly in the negative ion mode, leading to the formation of a prominent deprotonated molecule, [M-H]⁻.[5][6][7] The positive ion mode may also be employed, potentially yielding the protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) of these precursor ions is crucial for detailed structural elucidation.[8]

-

Electron Ionization (EI): This hard ionization technique provides extensive fragmentation, yielding a detailed mass spectrum that can be considered a "molecular fingerprint." While the molecular ion peak (M⁺˙) is expected to be observable due to the stabilizing effect of the aromatic ring, significant fragmentation is anticipated, providing valuable structural information.[9][10]

Experimental Protocols

The following protocols are presented as a robust starting point for the analysis of 2-Fluoro-3-hydroxybenzonitrile. Optimization may be required based on the specific instrumentation and experimental goals.

Sample Preparation

A stock solution of 2-Fluoro-3-hydroxybenzonitrile should be prepared in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Working solutions for analysis can then be prepared by serial dilution to the desired concentration (e.g., 1-10 µg/mL for LC-MS analysis).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI

This protocol is designed for the sensitive detection and structural confirmation of the analyte.

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.[11]

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable choice.[11]

-

Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

Mass Spectrometry Conditions (ESI):

-

Ionization Mode: Both positive and negative ion modes should be evaluated. Negative ion mode is predicted to be more sensitive.[5][7]

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas Flow: 600-800 L/hr.

-

Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern.[12]

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for LC-MS/MS analysis of 2-Fluoro-3-hydroxybenzonitrile.